benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
CAS No.: 2034384-90-0
VCID: VC6327440
Molecular Formula: C17H18N6O4
Molecular Weight: 370.369
* For research use only. Not for human or veterinary use.

Description |
Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that combines elements of pyrazole and oxadiazole rings with a carbamate moiety. This compound is of interest due to its potential biological activities, which can be inferred from the properties of its constituent parts. Pyrazoles and oxadiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Synthesis Steps:
Biological ActivitiesWhile specific data on benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is not available, compounds with similar structures have shown promise in various biological assays.
Spectroscopic Data:
|
---|---|
CAS No. | 2034384-90-0 |
Product Name | benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate |
Molecular Formula | C17H18N6O4 |
Molecular Weight | 370.369 |
IUPAC Name | benzyl N-[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Standard InChI | InChI=1S/C17H18N6O4/c1-23-10-13(7-20-23)16-21-15(27-22-16)9-18-14(24)8-19-17(25)26-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3,(H,18,24)(H,19,25) |
Standard InChIKey | NUKFWJCZQNOSFN-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Solubility | not available |
PubChem Compound | 119104932 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume